molecular formula C20H17N5O B026784 2-(2-(5-(Aminoiminomethyl)-2-benzofuranyl)ethenyl)-1H-indole-6-carboximidamide CAS No. 105212-30-4

2-(2-(5-(Aminoiminomethyl)-2-benzofuranyl)ethenyl)-1H-indole-6-carboximidamide

カタログ番号 B026784
CAS番号: 105212-30-4
分子量: 343.4 g/mol
InChIキー: GCRYQJZPRMMLMQ-SNAWJCMRSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2-(5-(Aminoiminomethyl)-2-benzofuranyl)ethenyl)-1H-indole-6-carboximidamide, also known as ABT-888 or Veliparib, is a potent inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes. PARP enzymes play a crucial role in DNA repair, and their inhibition leads to the accumulation of DNA damage, ultimately resulting in cell death. Veliparib has been extensively studied for its potential therapeutic applications in cancer treatment.

作用機序

Veliparib exerts its anti-cancer effects by inhibiting PARP enzymes, which play a crucial role in DNA repair. Inhibition of PARP enzymes leads to the accumulation of DNA damage, ultimately resulting in cell death. Veliparib has also been shown to enhance the efficacy of DNA-damaging agents, such as chemotherapy and radiotherapy, by inhibiting DNA repair mechanisms.
Biochemical and Physiological Effects:
Veliparib has been shown to induce DNA damage and cell death in cancer cells. It has also been shown to enhance the efficacy of chemotherapy and radiotherapy by inhibiting DNA repair mechanisms. Veliparib has a favorable pharmacokinetic profile, with good oral bioavailability and a relatively long half-life.

実験室実験の利点と制限

Veliparib has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of PARP enzymes, making it a valuable tool for studying the role of PARP enzymes in DNA repair and cancer biology. Veliparib has also been shown to enhance the efficacy of DNA-damaging agents, such as chemotherapy and radiotherapy, making it a useful tool for studying combination therapies.
One limitation of Veliparib is its potential toxicity, particularly at higher doses. It has also been shown to have limited efficacy as a single agent in some types of cancer, highlighting the importance of combination therapies.

将来の方向性

There are several potential future directions for the use of Veliparib in cancer treatment. One area of research is the development of biomarkers to predict response to Veliparib and other PARP inhibitors. Another area of research is the development of combination therapies that can enhance the efficacy of Veliparib in different types of cancer. Finally, there is ongoing research into the potential use of Veliparib in other diseases, such as neurodegenerative disorders and inflammatory diseases.
Conclusion:
Veliparib is a potent inhibitor of PARP enzymes with potential therapeutic applications in cancer treatment. It has been extensively studied for its ability to enhance the efficacy of chemotherapy and radiotherapy and sensitize cancer cells to DNA-damaging agents. Veliparib has several advantages for use in laboratory experiments, including its potency and selectivity as a PARP inhibitor. However, its potential toxicity and limited efficacy as a single agent in some types of cancer highlight the importance of combination therapies. Ongoing research into the potential use of Veliparib in other diseases and the development of biomarkers to predict response to Veliparib will help to further elucidate its potential therapeutic applications.

合成法

Veliparib can be synthesized through a multi-step process involving the condensation of 2-amino-5-bromo-benzofuran with ethyl 2-(chloromethyl)acrylate, followed by amination and cyclization reactions. The final product is obtained after several purification steps and characterized using various spectroscopic techniques.

科学的研究の応用

Veliparib has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to enhance the efficacy of chemotherapy and radiotherapy in various types of cancer, including breast, ovarian, and lung cancer. Veliparib has also been shown to sensitize cancer cells to DNA-damaging agents and induce cell death.

特性

CAS番号

105212-30-4

製品名

2-(2-(5-(Aminoiminomethyl)-2-benzofuranyl)ethenyl)-1H-indole-6-carboximidamide

分子式

C20H17N5O

分子量

343.4 g/mol

IUPAC名

2-[(E)-2-(5-carbamimidoyl-1-benzofuran-2-yl)ethenyl]-1H-indole-6-carboximidamide

InChI

InChI=1S/C20H17N5O/c21-19(22)12-3-6-18-14(7-12)9-16(26-18)5-4-15-8-11-1-2-13(20(23)24)10-17(11)25-15/h1-10,25H,(H3,21,22)(H3,23,24)/b5-4+

InChIキー

GCRYQJZPRMMLMQ-SNAWJCMRSA-N

異性体SMILES

C1=CC2=C(C=C1C(=N)N)NC(=C2)/C=C/C3=CC4=C(O3)C=CC(=C4)C(=N)N

SMILES

C1=CC2=C(C=C1C(=N)N)NC(=C2)C=CC3=CC4=C(O3)C=CC(=C4)C(=N)N

正規SMILES

C1=CC2=C(C=C1C(=N)N)NC(=C2)C=CC3=CC4=C(O3)C=CC(=C4)C(=N)N

その他のCAS番号

105212-30-4

同義語

2-(2-(6-amindinoindole-2-yl)vinyl)-1-benzofuran-5-carboxamidine
2-AIVBC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。